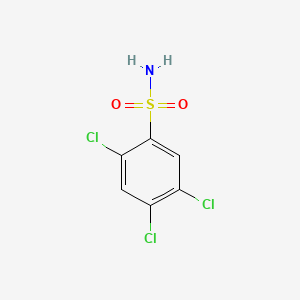
4-(2-甲氧基苯基)苯甲酸
描述
“4-(2-methoxyphenyl)benzoic Acid” is a chemical compound with the molecular formula C14H12O3 . It is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxybenzyl esters, involves reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis
The molecular structure of “4-(2-methoxyphenyl)benzoic Acid” can be represented by the InChI string:InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-methoxyphenyl)benzoic Acid” include a molecular weight of 228.24 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass of the molecule is 228.078644241 g/mol .科学研究应用
4-甲氧基二苯甲酮的绿色合成
利用钨磷酸(HPW)负载在MCM-41(HPW/MCM-41)上的催化剂,建立了一种以苯甲酸为酰化剂的4-甲氧基二苯甲酮绿色合成方法。 在最佳条件下,50 wt.% HPW/MCM-41 催化剂的苯甲酸转化率达到97.2%,对4-甲氧基二苯甲酮的选择性为87.4% .
2-(4-甲氧基苯基)苯并[d]噻唑的合成
2-氨基苯硫酚和4-甲氧基苯甲醛在微波辐射和无溶剂条件下环化,合成2-(4-甲氧基苯基)苯并[d]噻唑。 由于该化合物具有强大的抗肿瘤活性和其他重要的药用价值,因此引起了有机化学家和药物化学家的极大兴趣 .
对土壤微生物群落的影响
推测4-(2-甲氧基苯基)苯甲酸和其他化合物可能会影响土壤微生物群落的组成和结构,从而通过关键功能菌株影响烟草代谢组,最终导致烟叶生长、发育和品质的抑制 .
安全和危害
作用机制
Target of Action
Similar compounds have been shown to interact with key functional proteins in bacterial cell division
Mode of Action
It’s known that similar compounds can catalyze the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (hcca) to trans-o-hydroxybenzylidenepyruvate (thbpa) .
Biochemical Pathways
The compound may be involved in the naphthalene catabolic pathway . It’s also possible that it affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Similar compounds have been shown to have significant absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been shown to have a significant cytotoxic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)benzoic Acid. For example, the composition and structure of soil microbial communities can influence the metabolome of certain plants, ultimately affecting the growth, development, and quality of the plants .
生化分析
Biochemical Properties
4-(2-Methoxyphenyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the context of aromatic oxidation. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the selective oxidation of C-H bonds under ambient conditions . The CYP199A4 enzyme from Rhodopseudomonas palustris, for example, catalyzes the aliphatic oxidation of 4-cyclohexylbenzoic acid but not the aromatic oxidation of 4-phenylbenzoic acid . Methoxy-substituted phenylbenzoic acids, including 4-(2-Methoxyphenyl)benzoic Acid, were assessed for their potential to achieve an orientation more amenable to aromatic oxidation .
Cellular Effects
4-(2-Methoxyphenyl)benzoic Acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of hydroxylated metabolites, which may further influence cellular functions . Additionally, the electron-rich nature of 4-(2-Methoxyphenyl)benzoic Acid allows it to participate in redox reactions, potentially impacting cellular oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 4-(2-Methoxyphenyl)benzoic Acid involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes oxidative demethylation . This process results in the formation of hydroxylated metabolites, which can further interact with other biomolecules. The binding interactions with cytochrome P450 enzymes are crucial for the compound’s biochemical activity, as they determine the orientation and reactivity of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyphenyl)benzoic Acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methoxy-substituted phenylbenzoic acids, including 4-(2-Methoxyphenyl)benzoic Acid, exhibit low activity in oxidative demethylation reactions . Long-term effects on cellular function have been observed, with potential implications for cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyphenyl)benzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, toxic or adverse effects may be observed. The threshold effects and potential toxicity of 4-(2-Methoxyphenyl)benzoic Acid are important considerations for its use in biochemical research .
Metabolic Pathways
4-(2-Methoxyphenyl)benzoic Acid is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes. The compound undergoes oxidative demethylation, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in redox reactions and influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyphenyl)benzoic Acid is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-rich nature allows it to interact with various biomolecules, influencing its localization and accumulation . The transport and distribution of 4-(2-Methoxyphenyl)benzoic Acid are crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(2-Methoxyphenyl)benzoic Acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
4-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLGXBYAHYGABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374832 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-32-5 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methoxy-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)









